molecular formula C22H18N4O4 B2934367 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946272-71-5

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2934367
CAS No.: 946272-71-5
M. Wt: 402.41
InChI Key: ZDUODDUYPDUYFU-UHFFFAOYSA-N
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Description

N-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) scaffold with a pyrimidine moiety via an anilino linker. The coumarin core is substituted at position 3 with a carboxamide group, while the pyrimidine ring features a methoxy group at position 6 and a methyl group at position 2.

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-13-23-19(12-20(24-13)29-2)25-15-7-9-16(10-8-15)26-21(27)17-11-14-5-3-4-6-18(14)30-22(17)28/h3-12H,1-2H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUODDUYPDUYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has attracted interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a chromene core linked to a pyrimidine moiety, which is substituted with methoxy and amino groups. Its molecular formula is C20H20N4O3C_{20}H_{20}N_{4}O_{3} with a molecular weight of approximately 364.4 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Structural Features

FeatureDescription
Molecular FormulaC20H20N4O3C_{20}H_{20}N_{4}O_{3}
Molecular Weight364.4 g/mol
Key Functional GroupsMethoxy, Amino, Carboxamide

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor, modulating various cellular processes by binding to the active sites of target proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, it has shown promise as an inhibitor of certain kinases, which are critical in cancer signaling pathways. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including breast and lung cancer models.
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.
  • Animal Models : In vivo studies using xenograft models have shown that treatment with this compound leads to a marked reduction in tumor size compared to control groups, further supporting its potential as an anticancer drug.

Comparative Studies

Research comparing this compound with other similar compounds indicates that its unique structural features confer distinct biological activities. For example, compounds lacking the methoxy group do not exhibit the same level of enzyme inhibition or anticancer activity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetic profiles, indicating potential for effective systemic delivery in therapeutic applications.

Comparison with Similar Compounds

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 8)

  • Structure: Features a 4-methoxyphenethyl group instead of the pyrimidinylamino-phenyl substituent.
  • Synthesis : Prepared via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine .

N-(4-Aminophenyl)-2-oxo-2H-chromene-3-carboxamide (Compound 12)

  • Structure : Substituted with a primary aniline group instead of the pyrimidine-aniline moiety.
  • Properties: The free amino group (-NH$2$) increases solubility in polar solvents but may reduce metabolic stability due to susceptibility to oxidation or acetylation. IR data confirm the presence of NH$2$ (3360 cm$^{-1}$) and C=O (1702 cm$^{-1}$) groups .
  • Applications: Used as an intermediate for synthesizing acid dyes for wool and silk, highlighting its versatility in non-pharmaceutical applications .

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 169)

  • Structure : Incorporates a triazole ring and halogenated aryl groups (4-chlorobenzyl, 4-fluorophenethyl).

Table 1: Comparative Analysis of Coumarin-Carboxamide Derivatives

Compound Name Substituents Key Properties/Effects Reference
Target Compound Pyrimidinylamino-phenyl, 6-methoxy, 2-methyl Potential kinase inhibition; balanced lipophilicity -
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl Increased lipophilicity; reduced hydrogen-bonding capacity
N-(4-Aminophenyl)-2-oxo-2H-chromene-3-carboxamide 4-Aminophenyl High polarity; dyeing applications
Compound 169 Triazole, 4-chlorobenzyl, 4-fluorophenethyl Enhanced electron-withdrawing effects; potential for metal coordination

Challenges and Opportunities

  • Selectivity : Pyrimidine derivatives often target kinases, but off-target effects may arise due to conserved ATP-binding domains. Structural tuning (e.g., 6-methoxy vs. 6-hydroxy groups) could mitigate this .
  • Solubility: The target compound’s methoxy and methyl groups may reduce aqueous solubility compared to amino-substituted analogues (e.g., Compound 12), necessitating formulation strategies .

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